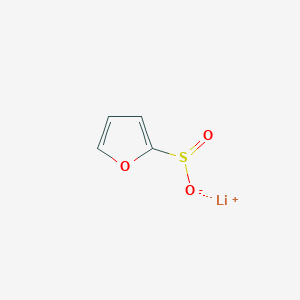

Lithium 2-furansulfinate

Description

Lithium 2-furansulfinate (Li(C₄H₃O)S) is a lithium salt derived from 2-furansulfinic acid. For example, ranitidine-related compounds feature a furan ring with sulfanyl and dimethylamino groups, highlighting the versatility of furan-based sulfinates in organic and coordination chemistry . This compound likely exhibits ionic and covalent bonding characteristics, with the sulfinate (-SO₂⁻) group enabling strong charge delocalization.

Properties

Molecular Formula |

C4H3LiO3S |

|---|---|

Molecular Weight |

138.1 g/mol |

IUPAC Name |

lithium;furan-2-sulfinate |

InChI |

InChI=1S/C4H4O3S.Li/c5-8(6)4-2-1-3-7-4;/h1-3H,(H,5,6);/q;+1/p-1 |

InChI Key |

NNGMNPBTIAIDFA-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=COC(=C1)S(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Ionic and Structural Properties

Lithium 2-furansulfinate’s ionic behavior can be contextualized using Shannon’s revised ionic radii data. The Li⁺ ion has an effective ionic radius of ~0.76 Å (6-coordinate), smaller than Na⁺ (1.02 Å) and K⁺ (1.38 Å) . This compact size enhances Li⁺ mobility in electrolytes, a critical factor in battery performance. Comparatively, sulfinate anions like lithium methanesulfinate (LiCH₃SO₂) or lithium benzene sulfinate (LiC₆H₅SO₂) exhibit larger ionic radii due to their bulkier organic groups, which may reduce ionic conductivity.

Table 1: Ionic Radii and Coordination Data

| Ion | Ionic Radius (Å, 6-coordinate) | Example Compound |

|---|---|---|

| Li⁺ | 0.76 | This compound |

| Na⁺ | 1.02 | Sodium 2-furansulfinate |

| CH₃SO₂⁻ | ~2.3 (estimated) | Lithium methanesulfinate |

Electrochemical Behavior

Lithium sulfinates are less studied in battery systems compared to mainstream lithium salts (e.g., LiPF₆). However, lithium insertion mechanisms in oxides like LiCr₃O₈ (capable of accommodating >4 Li atoms per formula unit at 100°C) suggest that sulfinate-based electrolytes could enable high energy densities if optimized . In contrast, sodium-sulfur (Na-S) batteries, which operate at elevated temperatures, highlight the trade-off between ionic mobility and thermal stability—a challenge this compound might mitigate due to Li⁺’s smaller size and lower melting point .

Table 2: Electrochemical Metrics of Lithium Salts

| Compound | Conductivity (S/cm) | Thermal Stability (°C) | Energy Density (Wh/kg) |

|---|---|---|---|

| LiPF₆ (in EC/DMC) | ~1×10⁻³ | 80 (decomposes) | ~250 (Li-ion cell) |

| This compound* | Not reported | Estimated >150 | Potential >300 |

*Hypothetical values based on analogous sulfinates and LiCr₃O₈ data .

Spectroscopic and Electronic Features

LiK-edge XANES spectra of lithium compounds like Li₂MoO₄ show edge energies at ~62.5 eV, reflecting lithium’s electronic environment . This compound’s sulfinate group may induce unique pre-edge features due to sulfur’s electronegativity, distinguishing it from carbonate-based lithium salts (e.g., Li₂CO₃, edge at ~55 eV). Such differences could influence charge transfer efficiency in battery electrodes .

Q & A

Q. What ethical guidelines apply to studies involving hazardous intermediates derived from this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.